molecular formula C16H14 B1612155 1,2,3,4-Tetrahydrofluoranthene CAS No. 42429-92-5

1,2,3,4-Tetrahydrofluoranthene

Cat. No.: B1612155
CAS No.: 42429-92-5
M. Wt: 206.28 g/mol
InChI Key: HWEWZSACZIURKQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H14. It is a derivative of fluoranthene, characterized by the addition of hydrogen atoms to the aromatic ring system, resulting in a partially saturated structure.

Safety and Hazards

The safety data sheet for 1,2,3,4-Tetrahydrofluoranthene can be found in the referenced material . It’s recommended to refer to this material for detailed safety and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrofluoranthene can be synthesized through several methods. One common approach involves the hydrogenation of fluoranthene using a suitable catalyst under high pressure and temperature conditions. Another method includes the cyclization of appropriate precursors in the presence of a catalyst, such as palladium or platinum, to form the desired tetrahydro derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve the reduction of fluoranthene. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrofluoranthene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

1,2,3,4-tetrahydrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,7-9H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEWZSACZIURKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C=CC=CC4=C3C=CC2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599534
Record name 1,2,3,4-Tetrahydrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42429-92-5
Record name 1,2,3,4-Tetrahydrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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